molecular formula C6H7BrN2O B1443572 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole CAS No. 1359822-65-3

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B1443572
CAS No.: 1359822-65-3
M. Wt: 203.04 g/mol
InChI Key: BSTMGFYKJQTKSO-UHFFFAOYSA-N
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Description

“3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This class of compounds is known for its wide range of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which includes “this compound”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 18 bonds. There are 11 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 four-membered ring (cyclobutyl), and 1 five-membered ring (1,2,4-oxadiazole) .


Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities in the synthesized derivatives of 1,3,4-oxadiazoles, including “this compound”, play a very important role in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole derivatives have been explored for their antimicrobial properties. A study by Ustabaş et al. (2020) found that a similar compound, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, demonstrated low effectiveness against certain bacterial species and high antileishmanial activity. Additionally, Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones exhibiting anti-protozoal activity (Ustabaş et al., 2020)(Dürüst et al., 2012).

Anti-inflammatory Properties

Compounds with the 1,3,4-oxadiazole moiety, closely related to this compound, have shown notable anti-inflammatory characteristics. Santhanalakshmi et al. (2022) demonstrated that some synthesized 1,3,4-oxadiazole derivatives possessed significant anti-inflammatory activity (Santhanalakshmi et al., 2022).

Synthesis and Chemical Properties

The synthesis and chemical properties of related 1,3,4-oxadiazole compounds have been extensively studied. Choi et al. (1982) described a deoxygenative coupling reaction involving 3-bromo-5-phenyl-1,2,4-oxadiazole. This research contributes to understanding the chemical behavior of similar compounds (Choi et al., 1982).

Anti-Cancer Properties

Studies have indicated the potential of 1,3,4-oxadiazole derivatives in cancer treatment. For instance, Liszkiewicz et al. (2003) found that certain 1,3,4-oxadiazole derivatives showed cytotoxic activity against human tumor cell lines, suggesting a possible avenue for developing cancer therapeutics (Liszkiewicz et al., 2003).

Synthesis Techniques and Applications

Several studies focus on the synthesis techniques and applications of 1,3,4-oxadiazole derivatives. Hemming et al. (2013) discussed the synthesis of 1,2,4-oxadiazoles, a related compound class, showcasing their significance in medicinal chemistry and material sciences (Hemming et al., 2013).

Future Directions

The future directions for “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” and other 1,3,4-oxadiazole derivatives involve further exploration of their biological activities and potential applications in drug discovery . The focus of future research could be on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. Additionally, it can bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can modulate the activity of transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These effects are dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it can interact with different biomolecules in specific cellular environments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The effects of this compound on subcellular localization are essential for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-5-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTMGFYKJQTKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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